![molecular formula C30H52N2O7Si2 B12574394 4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] CAS No. 192651-28-8](/img/structure/B12574394.png)
4,4'-Oxybis[N-[3-(triethoxysilyl)propyl]aniline]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] is a chemical compound known for its unique properties and applications in various fields. It is a silane coupling agent that contains both organic and inorganic components, making it highly versatile. The compound is often used to enhance the adhesion between organic polymers and inorganic materials, such as glass and metals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] typically involves the reaction of 4,4’-oxydianiline with 3-(triethoxysilyl)propyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like toluene or dichloromethane, and the reaction is performed at room temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of 4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] undergoes various chemical reactions, including:
Hydrolysis: The triethoxysilyl groups can hydrolyze in the presence of water, forming silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, which are crucial for its application as a coupling agent.
Substitution: The aniline groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Water or aqueous solutions, often under acidic or basic conditions.
Condensation: Catalyzed by acids or bases, typically at room temperature or slightly elevated temperatures.
Substitution: Electrophiles such as halogens or nitro groups, under conditions like the presence of a Lewis acid catalyst.
Major Products Formed
Hydrolysis: Formation of silanol groups.
Condensation: Formation of siloxane bonds.
Substitution: Various substituted aniline derivatives.
Aplicaciones Científicas De Investigación
4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic polymers and inorganic materials.
Biology: Employed in the modification of surfaces for biological assays and biosensors.
Medicine: Investigated for its potential in drug delivery systems and medical implants.
Industry: Utilized in the production of advanced composites, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of 4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] involves the hydrolysis of the triethoxysilyl groups to form silanol groups, which can then condense to form siloxane bonds. These bonds enhance the adhesion between organic and inorganic materials. The aniline groups can also interact with various substrates through hydrogen bonding and π-π interactions, further improving adhesion and compatibility.
Comparación Con Compuestos Similares
4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] can be compared with other silane coupling agents, such as:
3-Aminopropyltriethoxysilane: Similar in structure but lacks the oxybis linkage, making it less effective in certain applications.
N-[3-(Trimethoxysilyl)propyl]ethylenediamine: Contains an ethylenediamine group instead of an aniline group, which affects its reactivity and applications.
Bis[3-(triethoxysilyl)propyl]tetrasulfide: Contains a tetrasulfide linkage, making it more suitable for rubber and elastomer applications.
The uniqueness of 4,4’-Oxybis[N-[3-(triethoxysilyl)propyl]aniline] lies in its oxybis linkage, which provides enhanced flexibility and reactivity compared to other silane coupling agents.
Propiedades
Número CAS |
192651-28-8 |
|---|---|
Fórmula molecular |
C30H52N2O7Si2 |
Peso molecular |
608.9 g/mol |
Nombre IUPAC |
N-(3-triethoxysilylpropyl)-4-[4-(3-triethoxysilylpropylamino)phenoxy]aniline |
InChI |
InChI=1S/C30H52N2O7Si2/c1-7-33-40(34-8-2,35-9-3)25-13-23-31-27-15-19-29(20-16-27)39-30-21-17-28(18-22-30)32-24-14-26-41(36-10-4,37-11-5)38-12-6/h15-22,31-32H,7-14,23-26H2,1-6H3 |
Clave InChI |
TZTHSLPKFFAUJJ-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCNC1=CC=C(C=C1)OC2=CC=C(C=C2)NCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-[2-(4-Phenylbutylamino)ethylamino]propyl]pyrrolidin-2-one](/img/structure/B12574311.png)
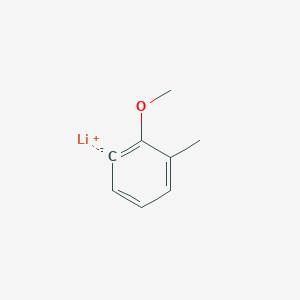
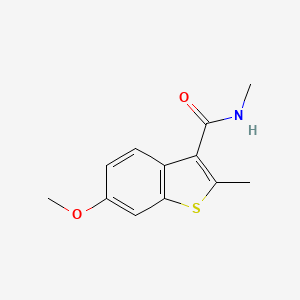
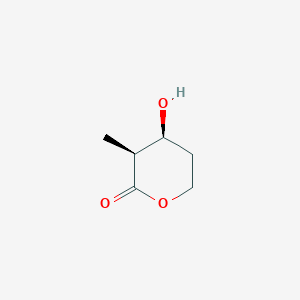
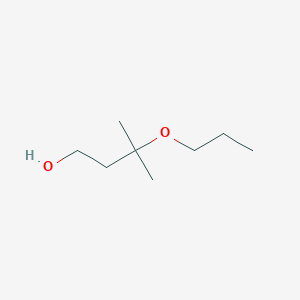

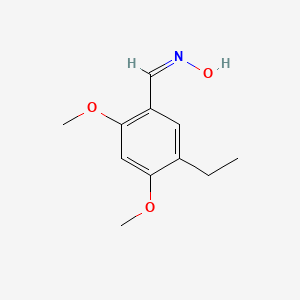
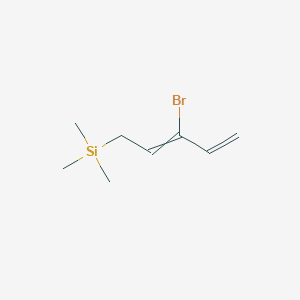
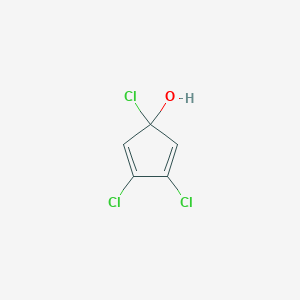
![Acetamide,N-(3-chloro-4-methylphenyl)-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B12574387.png)
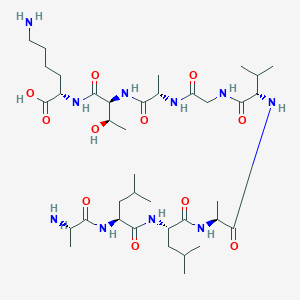
![1-Methyl-5-[(pyren-1-YL)methyl]-2,3-dihydro-1H-indole](/img/structure/B12574399.png)
![N,N-Dibutyl-5-[2-(pyridin-3-YL)ethenyl]naphthalen-2-amine](/img/structure/B12574409.png)
![Dodecahydro-1H-4,9-methanocyclopenta[b]naphthalene-1,2-dicarbaldehyde](/img/structure/B12574410.png)
